molecular formula C7H5Br2NO B2407749 1-(2,5-Dibromopyridin-3-yl)ethanone CAS No. 2089319-23-1

1-(2,5-Dibromopyridin-3-yl)ethanone

Cat. No.: B2407749
CAS No.: 2089319-23-1
M. Wt: 278.931
InChI Key: WOSGBSBAPGGDKR-UHFFFAOYSA-N
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Description

1-(2,5-Dibromopyridin-3-yl)ethanone is an organic compound with the molecular formula C7H5Br2NO and a molecular weight of 278.93 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms at the 2 and 5 positions of the pyridine ring and an ethanone group at the 3 position. It is commonly used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

The synthesis of 1-(2,5-Dibromopyridin-3-yl)ethanone typically involves the bromination of pyridine derivatives followed by the introduction of the ethanone group. One common method involves the bromination of 3-acetylpyridine using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and yield.

Chemical Reactions Analysis

1-(2,5-Dibromopyridin-3-yl)ethanone undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used for these reactions.

    Reduction Reactions: The compound can undergo reduction reactions to form alcohols or other reduced derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2,5-Dibromopyridin-3-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein-ligand interactions. Its bromine atoms can serve as probes in X-ray crystallography and other structural biology techniques.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of drugs targeting specific biological pathways.

    Industry: The compound is used in the development of new materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2,5-Dibromopyridin-3-yl)ethanone exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The bromine atoms can form halogen bonds with target molecules, influencing their structure and function. The ethanone group can also participate in various chemical reactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

1-(2,5-Dibromopyridin-3-yl)ethanone can be compared with other brominated pyridine derivatives, such as:

  • 1-(2,3-Dibromopyridin-4-yl)ethanone
  • 1-(3,5-Dibromopyridin-2-yl)ethanone
  • 1-(2,6-Dibromopyridin-3-yl)ethanone

These compounds share similar structural features but differ in the positions of the bromine atoms and the ethanone group. The unique arrangement of these functional groups in this compound contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

1-(2,5-dibromopyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c1-4(11)6-2-5(8)3-10-7(6)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSGBSBAPGGDKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(N=CC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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